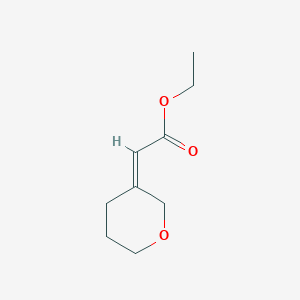
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of pyran derivatives It is characterized by the presence of a dihydropyran ring, which is a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dihydro-2H-pyran-3(4H)-one as a starting material. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Dihydro-2H-pyran-3(4H)-one: A precursor in the synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate.
2H-Pyran-3(4H)-one: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific ester functional group and the Z-configuration of the double bond
生物活性
Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate, with the CAS number 2137944-56-8, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol. Its structure features a dihydropyran moiety, which is known for contributing to various biological activities in related compounds.
Structural Formula
Chemical Structure
Antimicrobial Activity
Recent studies have indicated that compounds containing the dihydropyran structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various pathogens.
Key Findings
- In Vitro Antimicrobial Evaluation : Compound derivatives were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Notably, some derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The same derivatives demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Cytotoxicity and Safety Profile
The safety profile of this compound is critical for its potential therapeutic applications. Studies have shown that related compounds exhibit low hemolytic activity, indicating a favorable safety margin.
Hemolytic Activity
- Low Toxicity : The tested compounds displayed hemolytic activity ranging from 3.23% to 15.22%, significantly lower than Triton X-100, which serves as a positive control for hemolysis .
Other Pharmacological Activities
Research indicates that the pyran ring structure is associated with various pharmacological activities beyond antimicrobial effects:
- Anticancer Potential : Pyran-based compounds have been investigated for their anticancer properties, showing efficacy in inhibiting tumor growth in several models .
- Neuroprotective Effects : Some studies suggest that pyran derivatives may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study published in the ACS Omega journal evaluated several derivatives of pyran-containing compounds for their antimicrobial efficacy. The results indicated that specific derivatives had potent activity against resistant strains of bacteria, suggesting that modifications to the dihydropyran structure could enhance bioactivity .
Study 2: Safety Assessment
Another research article focused on the safety profile of pyran derivatives, assessing their cytotoxic effects on human cell lines. The findings revealed that many derivatives exhibited non-cytotoxic behavior at concentrations exceeding therapeutic levels .
特性
CAS番号 |
2137944-56-8 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3 |
InChIキー |
VXDRGYSRYRYJRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCOC1 |
異性体SMILES |
CCOC(=O)/C=C\1/CCCOC1 |
正規SMILES |
CCOC(=O)C=C1CCCOC1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















